
2H-Azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine is a heterocyclic compound that contains a three-membered ring with two carbon atoms and one nitrogen atom. It is an important intermediate in organic synthesis and has been extensively studied due to its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Transformation into Diverse Compounds
- Ring Enlargement and Synthesis of Indoles: 2H-Azirine is used in ring enlargement reactions, leading to the synthesis of compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one (Mekhael et al., 2002).
- Building Blocks for Nitrogen-Containing Heterocycles: It serves as a versatile building block for various nitrogen-containing heterocycles, being pivotal in catalytic and light-induced reactions (Khlebnikov et al., 2019).
- Precursors for Functionalized Heterocycles: 2H-Azirines are efficient precursors for pyridine, indole, dihydropyrrole, and pyrrolidine heterocycles (Rieckhoff et al., 2017).
Enantioselective Reactions
- Enantioselective Synthesis of Chiral Derivatives: They are used in enantioselective reactions to synthesize a variety of chiral aziridine and amine derivatives, which are important in organic synthesis (Nakamura, 2019).
Chemical Reactivity and Ring Strain
- Exploiting Ring Strain: The high reactivity of 2H-azirines, due to ring strain, is utilized in various synthetic processes, making them suitable for reactions as nucleophiles or electrophiles (Pinho & Gonsalves, 2004).
Bioconjugation and Linker Technology
- Bifunctional Chemical Linkers: 2H-Azirine derivatives are used as bifunctional thiol linkers in bioconjugate technology, highlighting their application in biochemical and medicinal research (Chen et al., 2020).
Advanced Organic Synthesis Techniques
- Use in Organic Synthesis: Its application in continuous-flow synthesis and the transformation into aziridines demonstrates the adaptability of 2H-azirines in modern organic synthesis techniques (Baumann & Baxendale, 2015).
- Catalytic Reactions: 2H-Azirines are involved in ruthenium-catalyzed [3+2+2] cycloaddition reactions for the formation of fused azepine skeletons, exemplifying their role in catalytic processes (Li et al., 2016).
properties
CAS RN |
157-16-4 |
|---|---|
Product Name |
2H-Azirine |
Molecular Formula |
C2H3N |
Molecular Weight |
41.05 g/mol |
IUPAC Name |
2H-azirine |
InChI |
InChI=1S/C2H3N/c1-2-3-1/h1H,2H2 |
InChI Key |
NTJMGOWFGQXUDY-UHFFFAOYSA-N |
SMILES |
C1C=N1 |
Canonical SMILES |
C1C=N1 |
Other CAS RN |
157-16-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



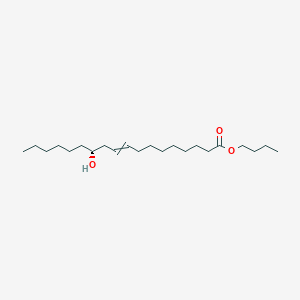
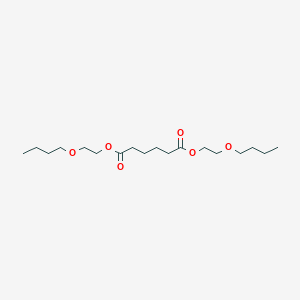
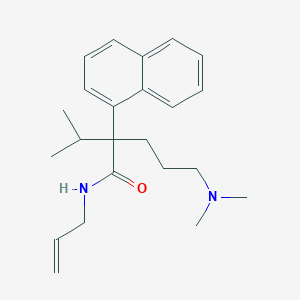
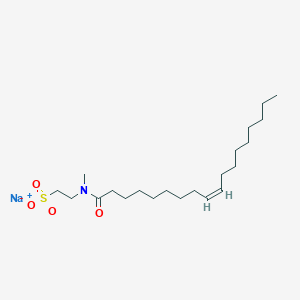



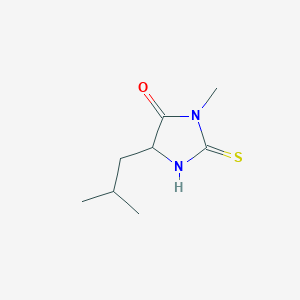
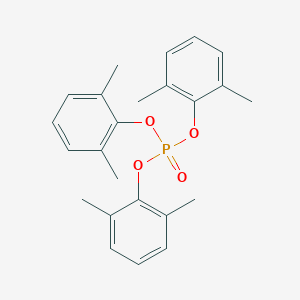
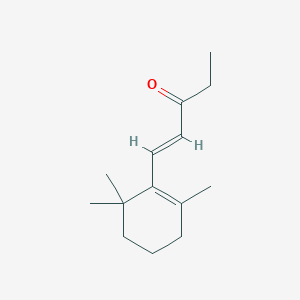
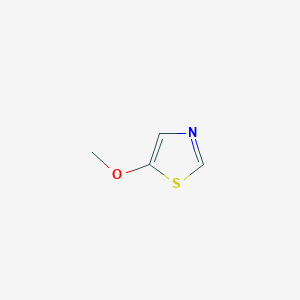
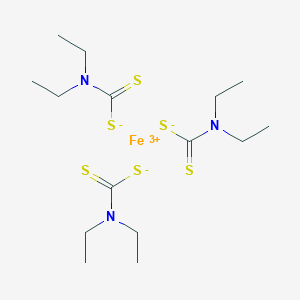
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)